molecular formula C16H11N5O4S B2938514 4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid CAS No. 2416231-19-9

4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid

Cat. No.: B2938514
CAS No.: 2416231-19-9
M. Wt: 369.36
InChI Key: MVRJLOLIZMLWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” is a chemical compound with the CAS Number: 2416231-19-9 . It has a molecular weight of 369.36 . The IUPAC name for this compound is 4-(((1-(4-cyanophenyl)-1H-tetrazol-5-yl)sulfonyl)methyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.36 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Liquid Crystalline Complexes

A study by Alaasar and Tschierske (2019) explored the formation of supramolecular liquid crystalline complexes through intermolecular hydrogen bond formation between rod-like pyridylazophenyl-alkoxybenzoates and cyanobiphenyl-alkyloxybenzoic acids. These benzoic acid derivatives, which include structural similarities to the specified compound, exhibit enantiotropic nematic phases over a broad temperature range, highlighting their potential in liquid crystal display technologies and optical devices (Alaasar & Tschierske, 2019).

Coordination Polymers

In the realm of materials science, Song et al. (2009) conducted research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, achieved through ligand modifications. The study aimed at tuning the framework topologies of these polymers to analyze their structures and spectral studies. Such coordination polymers, related by their tetrazole components to the compound , are crucial for developing new materials with potential applications in gas storage, separation technologies, and catalysis (Song et al., 2009).

Antimicrobial Activities

Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids through a green chemistry approach, using ultrasound irradiation conditions. These sulfonamides, structurally related to the compound of interest, exhibited significant antimicrobial activities. The study underscores the potential of these compounds in developing new antimicrobials for various applications in medicine and biotechnology (Dineshkumar & Thirunarayanan, 2019).

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities. Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . Therefore, “4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” could be a subject of future research in this context.

Properties

IUPAC Name

4-[[1-(4-cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRJLOLIZMLWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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